1-[(4-Aminophenyl)amino]propan-2-OL
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Overview
Description
1-[(4-Aminophenyl)amino]propan-2-OL is an organic compound with the molecular formula C9H14N2O. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Aminophenyl)amino]propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 4-nitroaniline with propylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Aminophenyl)amino]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
1-[(4-Aminophenyl)amino]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Aminophenyl)amino]propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2-Aminophenyl)propan-2-OL: Similar in structure but with the amino group attached to the ortho position of the phenyl ring.
2-(4-Aminophenyl)propan-2-OL: Another similar compound with slight variations in the position of functional groups.
Uniqueness: 1-[(4-Aminophenyl)amino]propan-2-OL is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
80467-77-2 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(4-aminoanilino)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-7(12)6-11-9-4-2-8(10)3-5-9/h2-5,7,11-12H,6,10H2,1H3 |
InChI Key |
XYAQUYKPDDPZHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)N)O |
Origin of Product |
United States |
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